![molecular formula C13H10ClN3OS2 B2894343 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339022-75-2](/img/structure/B2894343.png)

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

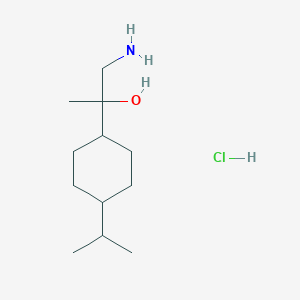

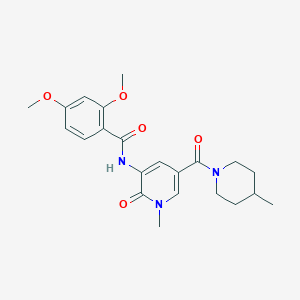

The compound “6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with a complex structure. It has a molecular weight of 337.84757900238 . The compound is also known as "6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile" .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes an imidazo[2,1-b][1,3]thiazole ring, a sulfanyl group attached to a chlorophenyl group, and a carbaldehyde O-methyloxime group . The InChIKey for this compound is LVNVTDKIAXLVOY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Cytotoxic Agent for Cancer Research

The structural complexity and functional groups present in the compound suggest its potential as a cytotoxic agent. Similar compounds have been studied for their ability to inhibit the growth of cancer cells . The presence of the imidazo[2,1-b][1,3]thiazole moiety, in particular, is associated with significant biological activity, which could be harnessed in the development of new anticancer drugs.

Molecular Modeling Studies

Molecular modeling is a powerful tool in drug discovery and development. The compound’s unique structure could be used in computational studies to predict its interaction with various biological targets. This can help in understanding its binding affinities and structure-activity relationships .

Synthesis of Bioactive Natural Products

Compounds with similar structural features have been utilized as building blocks in the synthesis of bioactive natural products . The compound could serve as a precursor in the synthesis of complex molecules with potential pharmacological activities.

Conducting Polymers

The compound’s aromatic and heterocyclic components make it a candidate for use in the synthesis of conducting polymers. These materials have applications in electronics, energy storage, and sensors .

Antioxidant Properties

Given the compound’s structural similarity to other known antioxidants, it may possess antioxidant properties. This could be explored for use in preventing oxidative stress-related diseases or in the stabilization of pharmaceuticals and food products .

Flame Retardants and Coatings

The compound’s potential to improve thermal stability and flame resistance could be investigated for applications in flame retardants and protective coatings. This would be particularly useful in enhancing the safety and durability of materials used in construction and manufacturing .

Wirkmechanismus

This compound is known to be a constitutive androstane receptor (CAR) agonist with an EC50 of 49 nm. It displays over 100-fold selectivity over PXR receptors and has no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR. It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Eigenschaften

IUPAC Name |

(Z)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS2/c1-18-15-8-11-12(16-13-17(11)6-7-19-13)20-10-4-2-9(14)3-5-10/h2-8H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCPUUMECGJAJH-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)

![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)